

Norgestimate: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Norgestimate (Standard)

Cat. No.: B15545374

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the typical specifications and analytical methodologies associated with the Certificate of Analysis (CoA) for Norgestimate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of pharmaceutical products containing Norgestimate.

Physicochemical Properties and Identification

Norgestimate is a synthetic progestin used in oral contraceptives. Its chemical and physical properties are critical for its identification and characterization.

Parameter	Specification
Chemical Name	(+)-13-Ethyl-17-hydroxy-18,19-dinor-17 α -pregn-4-en-20-yn-3-one oxime acetate
Molecular Formula	C ₂₃ H ₃₁ NO ₃
Molecular Weight	369.50 g/mol
CAS Number	35189-28-7
Appearance	White or almost white crystalline powder
Solubility	Practically insoluble in water, freely soluble in methylene chloride, and soluble in acetone.

Quantitative Analysis and Specifications

The following table summarizes the typical quantitative tests and their acceptance criteria for Norgestimate as specified in the United States Pharmacopeia (USP).[\[1\]](#)

Test	Specification
Assay	98.0% - 102.0% of C ₂₃ H ₃₁ NO ₃ (on dried basis)
Specific Rotation	+40° to +46° (10 mg/mL in chloroform)
Loss on Drying	Not more than 0.5%
Residue on Ignition	Not more than 0.3%
Heavy Metals	Not more than 0.002%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identification by Infrared Spectroscopy

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

Methodology:

- Prepare a dispersion of the Norgestimate sample in potassium bromide.
- Record the infrared spectrum of the dispersion over the range of 4000 to 400 cm^{-1} .
- Compare the obtained spectrum with the spectrum of a Norgestimate Reference Standard. The spectra should be concordant.

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Norgestimate.

Methodology:

- Chromatographic System:
 - Column: C18, 4.6 mm x 25 cm; 5- μm packing.
 - Mobile Phase: A suitable mixture of water, acetonitrile, and methanol. A common mobile phase is a mixture of water, tetrahydrofuran, and methanol (65:25:10, v/v/v).^[2]
 - Flow Rate: Approximately 1.2 mL/min.
 - Detector: UV, 244 nm.
- Standard Preparation: Prepare a solution of USP Norgestimate Reference Standard of known concentration in the mobile phase.
- Sample Preparation: Prepare a solution of the Norgestimate sample of approximately the same concentration as the Standard Preparation in the mobile phase.
- Procedure:
 - Inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph.

- Record the chromatograms and measure the peak areas for the major peaks.
- Calculate the percentage of $C_{23}H_{31}NO_3$ in the portion of Norgestimate taken.

Loss on Drying

Objective: To determine the percentage of volatile matter (primarily water) in the sample.

Methodology:

- Accurately weigh a sample of Norgestimate in a suitable container.
- Dry the sample at 105°C for 3 hours.[\[1\]](#)
- Cool the sample in a desiccator and reweigh.
- Calculate the percentage loss in weight. The USP specifies a limit of not more than 0.5%.[\[1\]](#)

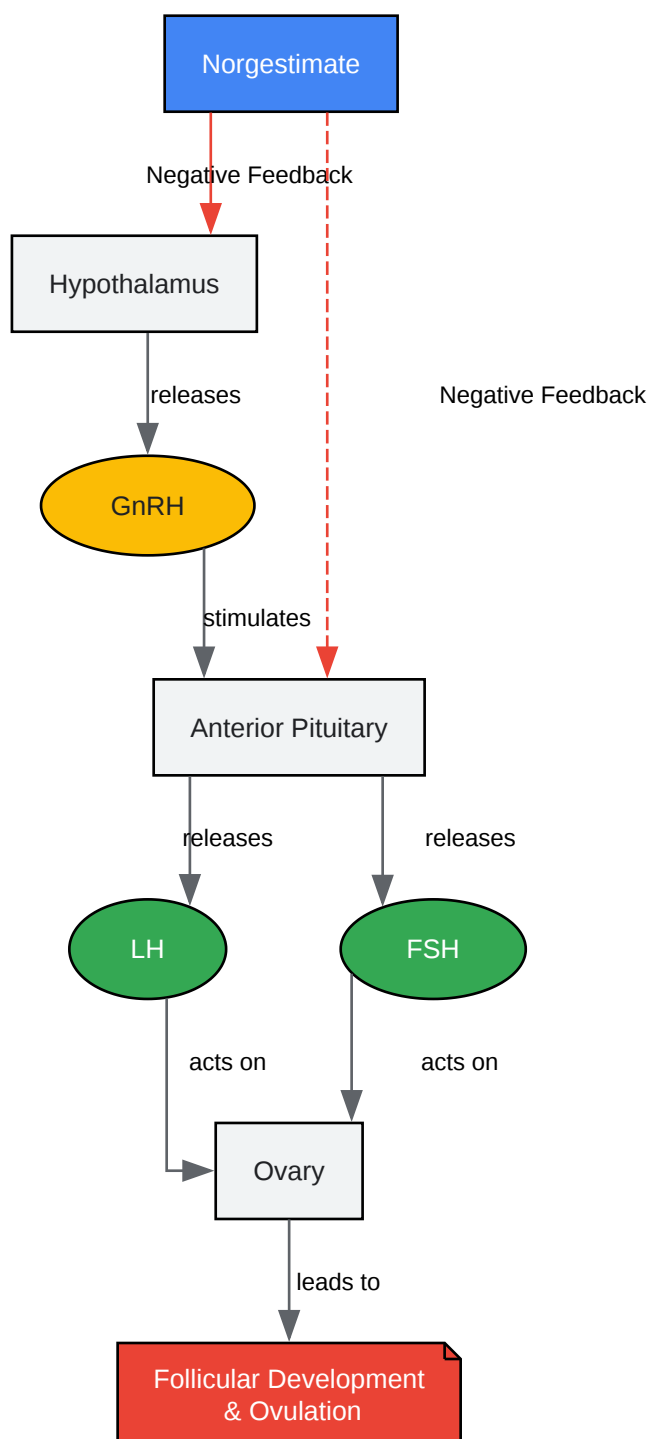
Pharmacopeial Status

Norgestimate is an official monograph in the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). While a Drug Master File (DMF) for Norgestimate can be registered with the Japanese Pharmaceuticals and Medical Devices Agency (PMDA), a specific monograph in the Japanese Pharmacopoeia (JP) was not identified during the literature search.[\[3\]](#)

Signaling and Metabolic Pathways

Mechanism of Action: Hypothalamic-Pituitary-Ovarian Axis Regulation

Norgestimate, as a progestin, primarily acts by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, which is the key regulatory pathway for the menstrual cycle. This suppression prevents ovulation.

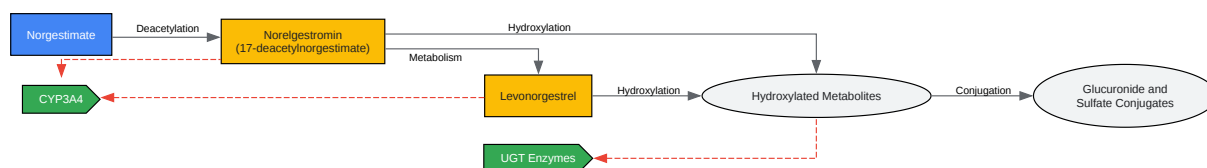


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Norgestimate's inhibitory effect on the HPO axis.

Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that is rapidly and extensively metabolized in the liver. The primary metabolic pathway involves deacetylation and subsequent enzymatic reactions.

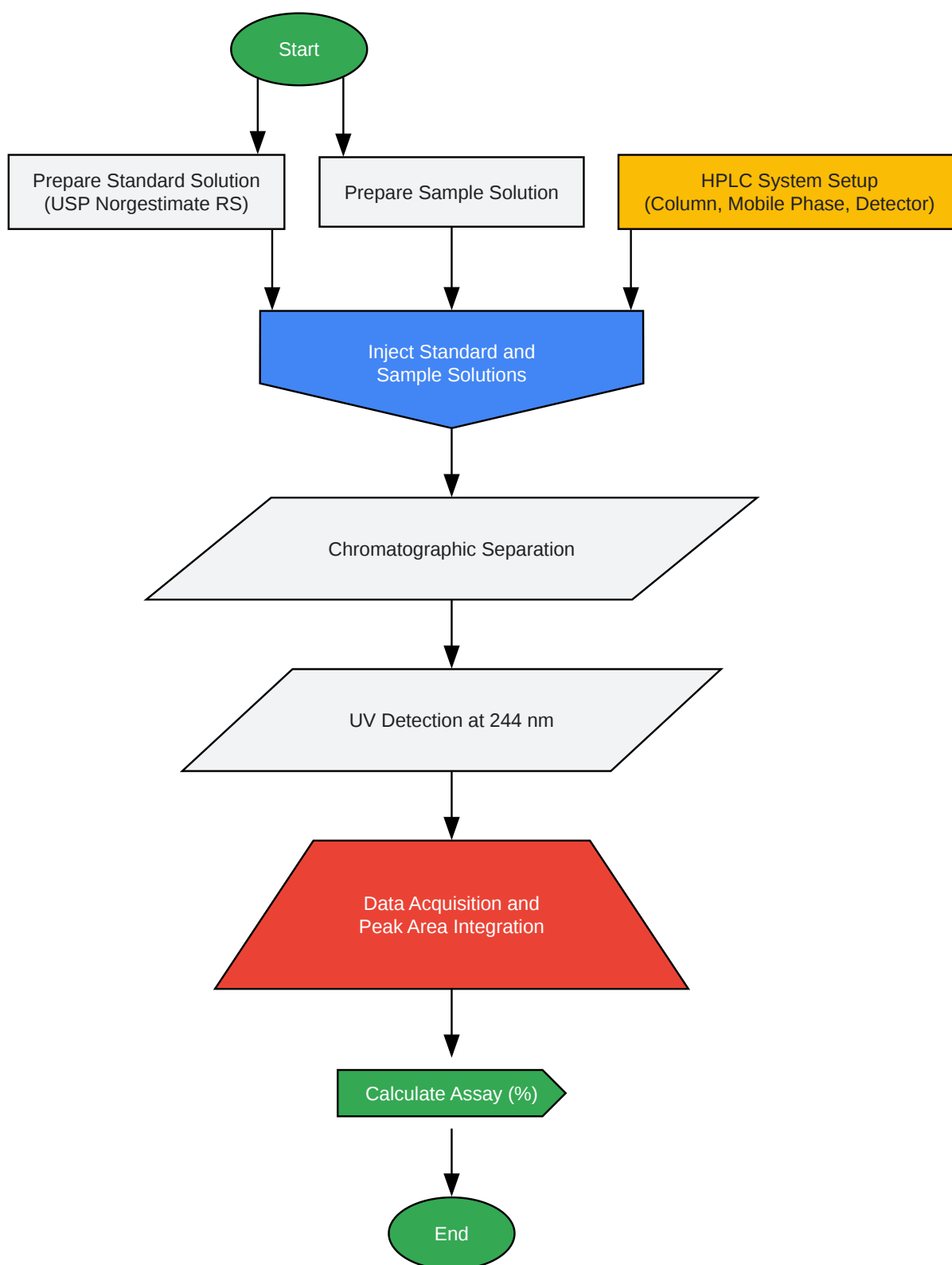


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Simplified metabolic pathway of Norgestimate.

Experimental Workflow: HPLC Assay

The following diagram illustrates a typical workflow for the assay of Norgestimate using HPLC.



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Workflow for Norgestimate assay by HPLC.

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